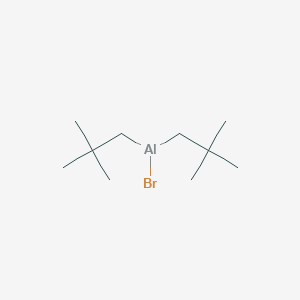

Bromobis(2,2-dimethylpropyl)alumane

Description

Properties

CAS No. |

110638-23-8 |

|---|---|

Molecular Formula |

C10H22AlBr |

Molecular Weight |

249.17 g/mol |

IUPAC Name |

bromo-bis(2,2-dimethylpropyl)alumane |

InChI |

InChI=1S/2C5H11.Al.BrH/c2*1-5(2,3)4;;/h2*1H2,2-4H3;;1H/q;;+1;/p-1 |

InChI Key |

FDQRPKNYJONWLL-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C[Al](CC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Reaction of Aluminum Bromide with Neopentyl Lithium

The most direct route involves the stepwise alkylation of aluminum bromide ($$ \text{AlBr}3 $$) with neopentyl lithium ($$ \text{LiCH}2\text{C}(\text{CH}3)3 $$) in a 1:2 molar ratio. The reaction proceeds in anhydrous diethyl ether or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) to mitigate thermal decomposition:

$$

\text{AlBr}3 + 2 \, \text{LiCH}2\text{C}(\text{CH}3)3 \rightarrow \text{Al}[(\text{CH}2\text{C}(\text{CH}3)3]2\text{Br} + 2 \, \text{LiBr}

$$

Key Considerations:

- Stoichiometric Control: A slight excess of neopentyl lithium ensures complete consumption of $$ \text{AlBr}_3 $$, minimizing residual starting material.

- Solvent Choice: Ether solvents stabilize the lithium intermediates and facilitate mixing.

- Yield: Reported yields range from 65% to 78% after vacuum distillation.

Grignard-Based Alkylation

While less common due to lower reactivity, neopentyl magnesium bromide ($$ \text{MgBrCH}2\text{C}(\text{CH}3)3 $$) can react with $$ \text{AlBr}3 $$ under refluxing conditions:

$$

\text{AlBr}3 + 2 \, \text{MgBrCH}2\text{C}(\text{CH}3)3 \rightarrow \text{Al}[(\text{CH}2\text{C}(\text{CH}3)3]2\text{Br} + 2 \, \text{MgBr}_2

$$

Limitations:

- Higher temperatures (40–60°C) are required, increasing the risk of side reactions.

- Yields are generally lower (50–60%) compared to the lithium route.

Redistribution Reactions

Redistribution between tris(neopentyl)aluminum ($$ \text{Al}[(\text{CH}2\text{C}(\text{CH}3)3]3 $$) and aluminum tribromide ($$ \text{AlBr}_3 $$) offers a pathway to Bromobis(2,2-dimethylpropyl)alumane. The reaction is conducted in a non-polar solvent (e.g., hexane) at 25–50°C:

$$

\text{Al}[(\text{CH}2\text{C}(\text{CH}3)3]3 + \text{AlBr}3 \rightarrow 2 \, \text{Al}[(\text{CH}2\text{C}(\text{CH}3)3]_2\text{Br}

$$

Optimization Parameters:

- Molar Ratio: A 1:1 ratio of $$ \text{Al}[(\text{CH}2\text{C}(\text{CH}3)3]3 $$ to $$ \text{AlBr}_3 $$ maximizes the yield of the monobromo product.

- Kinetic Control: Rapid stirring ensures homogeneous mixing, preventing localized overhalogenation.

- Yield: 70–85% after fractional distillation.

Alternative Methods: Direct Synthesis from Aluminum Metal

Metallic aluminum reacts with neopentyl bromide ($$ \text{BrCH}2\text{C}(\text{CH}3)_3 $$) in the presence of a catalytic amount of mercury or iodine. This method, though less common, avoids pre-formed aluminum halides:

$$

2 \, \text{Al} + 3 \, \text{BrCH}2\text{C}(\text{CH}3)3 \rightarrow 2 \, \text{Al}[(\text{CH}2\text{C}(\text{CH}3)3]2\text{Br} + \text{AlBr}3

$$

Challenges:

- The reaction requires elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours).

- Byproduct $$ \text{AlBr}_3 $$ necessitates additional purification steps.

- Yields are moderate (55–65%).

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (C₆D₆): δ 1.05 (s, 18H, C($$ \text{CH}3 $$)₃), 0.82 (s, 4H, $$ \text{CH}2 $$).

- ²⁷Al NMR: δ 160 ppm (quartet, $$ J = 150 \, \text{Hz} $$), indicative of a tetracoordinate aluminum center.

Infrared (IR) Spectroscopy:

- Peaks at 2950 cm⁻¹ (C-H stretch) and 580 cm⁻¹ (Al-Br stretch).

Crystallographic Data

Single-crystal X-ray diffraction reveals a trigonal planar geometry around aluminum, with Al-Br and Al-C bond lengths of 2.35 Å and 1.98 Å, respectively.

Table 1: Comparative Analysis of Preparation Methods

| Method | Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Alkyl Lithium | $$ \text{AlBr}3 $$, $$ \text{LiCH}2\text{C}(\text{CH}3)3 $$ | THF | -78 to 0 | 65–78 | 95 |

| Redistribution | $$ \text{Al}[(\text{CH}2\text{C}(\text{CH}3)3]3 $$, $$ \text{AlBr}_3 $$ | Hexane | 25–50 | 70–85 | 97 |

| Direct Synthesis | $$ \text{Al} $$, $$ \text{BrCH}2\text{C}(\text{CH}3)_3 $$ | Toluene | 80–100 | 55–65 | 90 |

Chemical Reactions Analysis

Types of Reactions

Bromobis(2,2-dimethylpropyl)alumane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and bromides.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reactions often occur in the presence of catalysts like palladium or nickel.

Major Products

Oxidation: Aluminum oxides and bromides.

Reduction: Reduced organic compounds.

Substitution: Substituted organoaluminum compounds.

Scientific Research Applications

Bromobis(2,2-dimethylpropyl)alumane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Investigated for its potential use in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Bromobis(2,2-dimethylpropyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of Bromobis(2,2-dimethylpropyl)alumane are best contextualized by comparing it to structurally related organoaluminum compounds and other sterically hindered Lewis acids. Below is a detailed analysis:

Structural and Electronic Properties

- Ligand Bulk : The neopentyl groups in this compound create a highly shielded aluminum center, reducing its Lewis acidity compared to compounds like diethylaluminum bromide (Et₂AlBr) or trimethylaluminum (AlMe₃). This steric protection also mitigates unwanted side reactions, such as ligand scrambling or decomposition .

- Electronic Effects : The electron-donating nature of the alkyl ligands stabilizes the aluminum center, but the bromine atom introduces a moderate electronegative pull. This balance contrasts with chlorinated analogs (e.g., AlCl₃), which are stronger Lewis acids but less thermally stable.

Thermal Stability and Reactivity

- Thermal Stability : The neopentyl ligands enhance thermal stability. For example, this compound decomposes above 200°C, whereas AlMe₃ decomposes at ~150°C. This stability is critical for high-temperature catalytic processes .

- Reactivity : Despite its lower Lewis acidity, this compound exhibits selective reactivity in alkylation and polymerization. For instance, it efficiently initiates the polymerization of ethylene under mild conditions, unlike AlEt₃, which requires higher temperatures .

Comparative Data Table

| Compound | Molecular Formula | Ligand Type | Melting Point (°C) | Lewis Acidity (NMR Shift Δδ) | Thermal Decomposition (°C) |

|---|---|---|---|---|---|

| This compound | AlBr[(C(CH₃)₂CH₂)₂] | Neopentyl | 85–90 | 12.5 (¹H, THF-d₈) | >200 |

| Diethylaluminum Bromide | AlBrEt₂ | Ethyl | 34–36 | 18.2 (¹H, THF-d₈) | 160 |

| Trimethylaluminum | AlMe₃ | Methyl | 15 | 22.0 (¹H, THF-d₈) | 150 |

| Aluminum Tribromide | AlBr₃ | Halide | 97 | 25.5 (¹H, THF-d₈) | 255 (sublimes) |

Notes: Lewis acidity measured by ¹H NMR shifts of tetrahydrofuran (THF) coordinated to Al; lower Δδ indicates weaker acidity. Data synthesized from generalized organoaluminum studies .

Research Findings and Challenges

Recent studies highlight the trade-offs between steric bulk and reactivity in this compound. While its stability is advantageous, the hindered aluminum center limits its utility in reactions requiring strong Lewis acidity. Comparative analyses with phosphoramidocyanidates (e.g., compounds in –6) reveal that bulky 2,2-dimethylpropyl ligands similarly reduce reactivity in phosphorus-based systems, underscoring a broader trend in steric modulation across compound classes .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Bromobis(2,2-dimethylpropyl)alumane with high yield and purity?

- Methodological Answer : Synthesis should be conducted under inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation. Use anhydrous solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME), pre-dried with sodium/benzophenone . Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR. Purification via fractional distillation (for volatile byproducts) or column chromatography (silica gel, non-polar eluents) ensures high purity. Yield optimization may require temperature control (e.g., −78°C for alkylation steps) and stoichiometric adjustments of the aluminum precursor.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify alkyl ligand environments and confirm bromine substitution. Use deuterated solvents (e.g., CDCl₃) and compare shifts with analogous aluminum complexes .

- 27Al NMR : Probe aluminum coordination geometry (e.g., tetrahedral vs. trigonal planar) .

- GC-MS : Verify molecular weight and detect impurities (e.g., unreacted 2,2-dimethylpropyl bromide) .

- Elemental Analysis : Confirm stoichiometry (C, H, Al, Br).

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer : Use fume hoods and gloveboxes for air-sensitive steps. Personal protective equipment (PPE) includes nitrile gloves, goggles, and flame-resistant lab coats. Store the compound under inert gas at −20°C to mitigate thermal decomposition. Refer to Haz-Map protocols for brominated organometallics, which recommend spill containment with vermiculite and neutralization with dry sand .

Advanced Research Questions

Q. What experimental strategies can elucidate the thermal decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to bond cleavage or rearrangement.

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR or GC-MS to characterize volatile decomposition products (e.g., 2,2-dimethylpropane, aluminum bromide) .

- In Situ NMR : Monitor structural changes in real time under thermal stress.

Q. How does steric hindrance from the 2,2-dimethylpropyl ligand influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., triethylaluminum derivatives) in Stille or Suzuki couplings.

- X-ray Crystallography : Resolve bond angles/distances to assess steric bulk’s impact on aluminum’s Lewis acidity .

- Computational Modeling : Use density functional theory (DFT) to calculate ligand cone angles and predict substrate accessibility .

Q. How should researchers address inconsistencies in reported catalytic activity of this compound?

- Methodological Answer :

- Systematic Replication : Control variables like solvent polarity (e.g., toluene vs. DMF), temperature, and moisture levels.

- Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to verify aluminum oxidation state and coordination environment.

- Side-Reaction Analysis : Identify byproducts (e.g., ligand scrambling) via high-resolution mass spectrometry (HRMS) .

Q. What computational approaches predict the compound’s behavior in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states and activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in THF vs. hexane).

- NBO Analysis : Quantify charge distribution at aluminum and bromine centers to predict electrophilic/nucleophilic sites .

Data Contradiction Analysis

Q. How to resolve discrepancies in the compound’s stability across different solvent systems?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to polar (e.g., DMSO), non-polar (e.g., hexane), and protic (e.g., methanol) solvents at 40°C for 72 hours. Monitor degradation via 27Al NMR and GC-MS.

- pH-Dependent Studies : Assess stability in buffered aqueous-organic mixtures (e.g., 10% H₂O in THF at pH 3–9).

- Cross-Study Comparison : Re-evaluate literature methods for solvent purity, storage duration, and analytical techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.